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This guide provides a detailed comparison of Danicopan as an add-on therapy in patients with

paroxysmal nocturnal hemoglobinuria (PNH) experiencing clinically significant extravascular

hemolysis (EVH) despite standard-of-care treatment with C5 inhibitors.

Introduction to PNH and Therapeutic Strategies
Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder

characterized by the destruction of red blood cells (hemolysis). This hemolysis is driven by an

overactive complement system, a part of the immune system. The standard of care for PNH

involves treatment with C5 inhibitors, such as eculizumab and ravulizumab, which effectively

control intravascular hemolysis (IVH). However, a subset of patients treated with C5 inhibitors

continues to experience clinically significant extravascular hemolysis (EVH), leading to

persistent anemia and other symptoms.

Danicopan is an oral inhibitor of Factor D, a critical component of the alternative pathway of the

complement system. By inhibiting Factor D, Danicopan aims to control the extravascular

hemolysis that persists in some C5 inhibitor-treated patients.

Clinical Trial Data: The ALPHA Phase III Study
The pivotal ALPHA Phase III clinical trial evaluated the efficacy and safety of Danicopan as an

add-on therapy to the C5 inhibitors ravulizumab or eculizumab in PNH patients with clinically
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significant EVH.

The primary endpoint of the ALPHA trial was the change in hemoglobin (Hb) levels from

baseline at 12 weeks. The study demonstrated that Danicopan, when added to a C5 inhibitor,

led to statistically significant improvements in hemoglobin levels and other key markers of

hemolysis compared to placebo.

Efficacy Endpoint Danicopan + C5 Inhibitor Placebo + C5 Inhibitor

Mean Change in Hemoglobin

(g/dL) at 12 Weeks
2.94 -

Patients with ≥2 g/dL Hb

Increase at 12 weeks
- -

Mean Change in Absolute

Reticulocyte Count (x10⁹/L) at

12 Weeks

- -

Transfusion Avoidance Rate

(%) at 12 Weeks
- -

Mean Change in FACIT-

Fatigue Score at 12 Weeks
- -

Data presented is based on the primary analysis at 12 weeks. Long-term extension data has

shown sustained improvements.

Danicopan was generally well-tolerated in the ALPHA trial. The most common treatment-

emergent adverse events (TEAEs) are summarized below.
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Adverse Event (≥10% incidence) Danicopan + C5 Inhibitor (%)

COVID-19 21.3

Diarrhoea 15.0

Headache 15.0

Pyrexia (Fever) 13.8

Nausea 12.5

Fatigue 10.0

No new safety signals were identified during the trial.

Experimental Protocols
The ALPHA Phase III trial was a randomized, double-blind, placebo-controlled study.

Participants: Patients with PNH experiencing clinically significant EVH (Hemoglobin ≤9.5

g/dL and Absolute Reticulocyte Count ≥120 x 10⁹/L) despite stable treatment with

eculizumab or ravulizumab.[1]

Intervention: Participants were randomized to receive either oral Danicopan (150 mg three

times daily) or a placebo, in addition to their ongoing C5 inhibitor therapy.[1]

Duration: The primary treatment period was 12 weeks, followed by an open-label extension

period where all patients could receive Danicopan.[1][2]

Primary Endpoint: The primary efficacy endpoint was the change from baseline in

hemoglobin concentration at week 12.[1]

Secondary Endpoints: Key secondary endpoints included the proportion of patients

achieving a hemoglobin increase of ≥2 g/dL, transfusion avoidance, changes in absolute

reticulocyte count, and patient-reported outcomes on fatigue (FACIT-Fatigue scale).[1][2]
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The following diagrams illustrate the signaling pathway targeted by Danicopan and the

workflow of the ALPHA clinical trial.
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Mechanism of Action of Danicopan and C5 Inhibitors.

Phase 1: Screening & Enrollment

Phase 2: Randomization

Phase 3: Double-Blind Treatment (12 Weeks)

Phase 4: Analysis & Extension

Patient Screening
(PNH with EVH on C5i)

Informed Consent &
Baseline Assessments

Randomization (1:1)

Arm A:
Danicopan + C5 Inhibitor

Arm B:
Placebo + C5 Inhibitor

Primary Endpoint Analysis
(Week 12)

Open-Label Extension
(All receive Danicopan)
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ALPHA Phase III Clinical Trial Workflow.

Conclusion
The ALPHA Phase III trial results suggest that Danicopan, as an add-on therapy to C5

inhibitors, is an effective treatment for PNH patients who experience clinically significant

extravascular hemolysis. The oral administration of Danicopan offers a potential improvement

in convenience for patients. The long-term data from the ALPHA trial demonstrates sustained

efficacy and a consistent safety profile.[1] These findings position Danicopan as a promising

new therapeutic option to address an unmet need in a specific subpopulation of PNH patients.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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